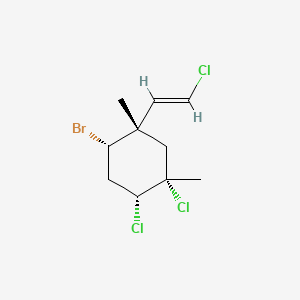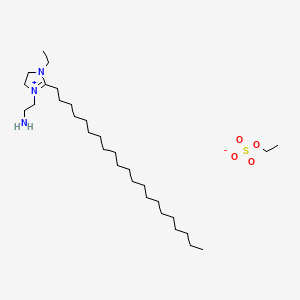
1-(2-Aminoethyl)-3-ethyl-2-henicosyl-4,5-dihydro-1H-imidazolium ethyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminoethyl)-3-ethyl-2-henicosyl-4,5-dihydro-1H-imidazolium ethyl sulphate is a synthetic organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a long alkyl chain and an imidazolium core, imparts specific properties that make it valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-3-ethyl-2-henicosyl-4,5-dihydro-1H-imidazolium ethyl sulphate typically involves the reaction of 1-(2-aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazole with ethyl sulfate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and efficiency. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve the overall production process. The use of automated systems for monitoring and controlling the reaction parameters ensures high-quality and reproducible results.
化学反应分析
Types of Reactions
1-(2-Aminoethyl)-3-ethyl-2-henicosyl-4,5-dihydro-1H-imidazolium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazolium core allows for nucleophilic substitution reactions, where nucleophiles such as halides or amines can replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles like sodium azide in dimethylformamide at 50-60°C.
Major Products Formed
Oxidation: Formation of corresponding imidazolium N-oxide derivatives.
Reduction: Formation of reduced imidazolium compounds with altered alkyl chains.
Substitution: Formation of substituted imidazolium salts with new functional groups.
科学研究应用
1-(2-Aminoethyl)-3-ethyl-2-henicosyl-4,5-dihydro-1H-imidazolium ethyl sulphate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, where the imidazolium core can facilitate the transport of therapeutic agents across biological membranes.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial processes, including oil recovery and wastewater treatment.
作用机制
The mechanism of action of 1-(2-Aminoethyl)-3-ethyl-2-henicosyl-4,5-dihydro-1H-imidazolium ethyl sulphate involves its interaction with biological membranes and molecular targets. The long alkyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazolium core can interact with nucleic acids and proteins, affecting their function and stability. These interactions are mediated through electrostatic and hydrophobic forces, which facilitate the binding of the compound to its molecular targets.
相似化合物的比较
Similar Compounds
- 1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate
- 1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-decyl-1H-imidazolium ethyl sulphate
- 1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-nonyl-1H-imidazolium ethyl sulphate
Uniqueness
1-(2-Aminoethyl)-3-ethyl-2-henicosyl-4,5-dihydro-1H-imidazolium ethyl sulphate is unique due to its exceptionally long alkyl chain, which imparts distinct physicochemical properties. This long chain enhances its ability to interact with lipid membranes, making it more effective as an antimicrobial agent and in drug delivery applications. Additionally, the specific arrangement of functional groups in this compound allows for selective reactivity in chemical reactions, making it a valuable tool in synthetic chemistry.
属性
CAS 编号 |
93783-44-9 |
|---|---|
分子式 |
C30H63N3O4S |
分子量 |
561.9 g/mol |
IUPAC 名称 |
2-(3-ethyl-2-henicosyl-4,5-dihydroimidazol-1-ium-1-yl)ethanamine;ethyl sulfate |
InChI |
InChI=1S/C28H58N3.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28-30(4-2)26-27-31(28)25-24-29;1-2-6-7(3,4)5/h3-27,29H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI 键 |
IEAUJFKNZKZZQF-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=[N+](CCN1CC)CCN.CCOS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



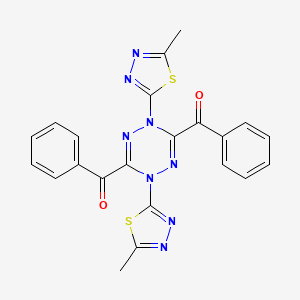
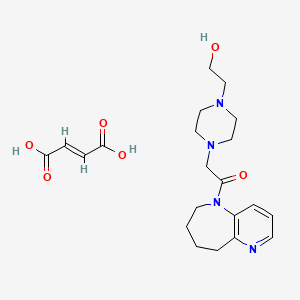

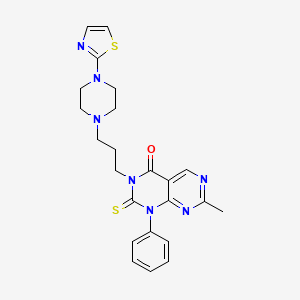



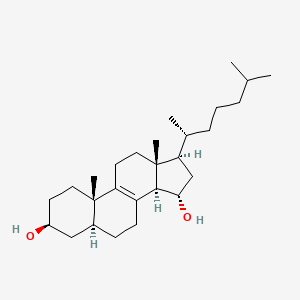
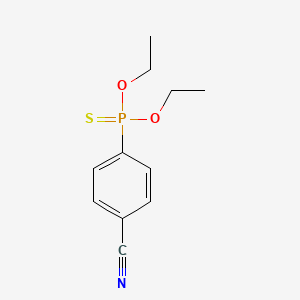
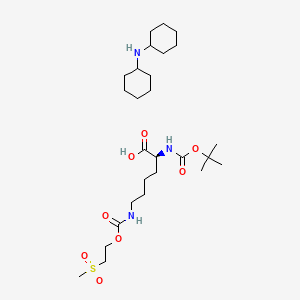
![1-[1-(Isobutoxy)ethoxy]-3-methylbutane](/img/structure/B15182974.png)
